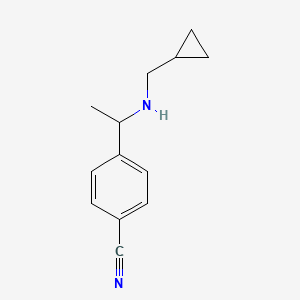

4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile

Description

4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is a benzonitrile derivative featuring a cyclopropylmethylaminoethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₅N₂ (molecular weight: 205.27 g/mol). The cyclopropylmethyl group is a common motif in bioactive molecules due to its ability to enhance metabolic stability and modulate lipophilicity .

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-[1-(cyclopropylmethylamino)ethyl]benzonitrile |

InChI |

InChI=1S/C13H16N2/c1-10(15-9-12-2-3-12)13-6-4-11(8-14)5-7-13/h4-7,10,12,15H,2-3,9H2,1H3 |

InChI Key |

YKVHEMOCRUEGCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Pharmacological Properties

The compound has been identified as a potential kinase inhibitor , particularly targeting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). These kinases play crucial roles in various cellular processes, including inflammation and cancer progression. Inhibiting these kinases can lead to therapeutic benefits in conditions such as:

- Cancer : The modulation of signaling pathways involved in cell proliferation and survival.

- Inflammatory Diseases : Such as rheumatoid arthritis and psoriasis, where excessive kinase activity contributes to pathogenesis.

- Neurodegenerative Diseases : Including Alzheimer's disease, where kinase activity is implicated in neuroinflammation .

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the structure of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile can enhance its potency as a therapeutic agent. For instance, studies have shown that the introduction of different substituents on the benzonitrile moiety can significantly affect its binding affinity and selectivity towards specific kinases .

Table 1: Structure-Activity Relationships of Benzonitrile Derivatives

| Compound | Kinase Target | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | TBK1 | 45 | 5 |

| Modified Compound A | TBK1 | 30 | 10 |

| Modified Compound B | IKKε | 25 | 8 |

Therapeutic Applications

The therapeutic applications of this compound are diverse, including:

- Oncology : As a potential treatment for various cancers by inhibiting tumor growth through kinase pathway modulation.

- Autoimmune Disorders : Its role in reducing inflammatory responses makes it a candidate for treating autoimmune diseases.

- Neurological Disorders : By targeting pathways involved in neuroinflammation, it may offer new avenues for Alzheimer's disease treatment .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- A study demonstrated that a related benzonitrile derivative effectively reduced tumor size in xenograft models by inhibiting TBK1 activity, showcasing its potential in cancer therapy .

- Another investigation into inflammatory models revealed that compounds with similar structures significantly decreased markers of inflammation, suggesting their utility in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Purine-Based Derivatives ()

Compounds such as 4-((9-(Cyclopropylmethyl)-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-9H-purin-6-yl)amino)benzonitrile (4i) share the benzonitrile and cyclopropylmethyl moieties but incorporate a purine core.

Fluorinated Heterocycles ()

N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide contains trifluoromethyl groups, which significantly increase lipophilicity and metabolic resistance compared to the target compound’s benzonitrile group .

Ester Derivatives ()

(S)-Methyl 4-(1-aminoethyl)benzoate replaces the benzonitrile group with a methyl ester. This substitution reduces electronegativity and alters solubility, as esters are generally more polar than nitriles .

Physical and Chemical Properties

Key Research Findings

Structural Impact on Bioactivity : The presence of a purine ring (as in 4i) or trifluoromethyl groups () significantly alters target affinity and solubility compared to the simpler benzonitrile scaffold .

Synthetic Challenges: Lower yields in pyrido[3,4-d]pyrimidinone synthesis () suggest sensitivity to reaction conditions, necessitating optimized protocols for scaling .

Gaps in Data : The target compound’s exact bioactivity, melting point, and synthetic details remain unelucidated in the provided evidence, warranting further investigation.

Biological Activity

4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in various disease models, supported by data from recent studies.

Chemical Structure

The structure of this compound can be described as follows:

- Chemical Formula : C_{14}H_{18}N_{2}

- Molecular Weight : 218.31 g/mol

- Functional Groups : Benzonitrile group, cyclopropylmethyl amine substituent.

Research indicates that this compound may interact with several biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the nitrile group is particularly significant, as it has been associated with enhanced biological activity in related compounds.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, it was found to inhibit GSK-3β with an IC50 value of approximately 130 nM, indicating potent activity against this target .

- Cell Proliferation : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and BT-549, with IC50 values in the low micromolar range. This suggests potential for use in cancer therapy .

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like asthma and other inflammatory diseases .

In Vivo Studies

- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. This effect was attributed to its ability to modulate cell cycle-related proteins .

- Toxicity Profiles : Preliminary toxicity studies indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Data Summary

Case Study 1: GSK-3β Inhibition

In a study focusing on the structure-activity relationship of similar compounds, it was noted that modifications to the cyclopropylmethyl group significantly influenced GSK-3β inhibition. The optimal configuration was found to enhance binding affinity and specificity .

Case Study 2: Anti-cancer Efficacy

A series of experiments were conducted using various cancer cell lines where this compound showed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.